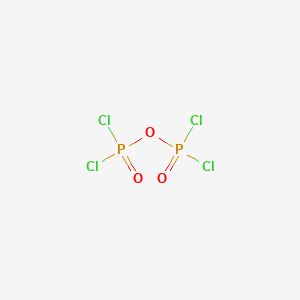

Diphosphoryl tetrachloride

Overview

Description

Diphosphoryl tetrachloride (DPTC) is an inorganic compound that is widely used in scientific research and experimentation. It is a colorless, volatile liquid with a strong, pungent odor. DPTC is a member of the phosphorus oxychloride family, and is used in a variety of applications due to its unique properties.

Scientific Research Applications

Ionophores in Pb(2+)-selective Membrane Electrodes : Tetrabenzyl pyrophosphate and diphenylphosphinic anhydride have been used as novel ionophores in Pb(2+)-selective membrane electrodes. These compounds exhibit a near-Nernstian response to lead ion and have comparable selectivity to other metals (Xu & Katsu, 2000).

Raman and N.M.R. Spectra Similarities : Diphosphoryl tetrafluoride has a symmetric structure and its Raman and F19 n.m.r. spectra show similarities with diphosphoryl tetrachloride. This suggests that diphosphoryl tetrafluoride may serve as a new reagent for preparing similar compounds (Robinson, 1962).

Induction Blockage of Tumor Necrosis Factor (TNF) : Diphosphoryl lipid A from Rhodopseudomonas sphaeroides ATCC 17023 effectively blocks the induction of TNF in macrophages by toxic lipopolysaccharide, potentially due to competitive binding to active sites (Takayama et al., 1989).

Efficient Synthesis of Nucleoside Diphosphate Sugars : 1H-tetrazole efficiently synthesizes nucleoside diphosphate sugars from readily available nucleoside 5'-monophosphomorpholidate and sugar 1-phosphate, acting as both an acid and nucleophilic catalyst in the pyrophosphate bond formation (Wittmann & Wong, 1997).

Synthesis of Mixed Valence Diphosphorus Compounds : Symmetric diphosphorylation of N.N′-dimethyl-N.N′-bis(trimethylsilyl)urea with methyl dichlorophosphine can lead to the synthesis of various mixed valence diphosphorus compounds with potential applications in organic synthesis (Bettermann et al., 1983).

Role in Cellular Integrity and Signal Transduction : DIPP's MutT domain may play a role in cellular integrity and signal transduction, potentially affecting gene expression and cellular functions (Safrany et al., 1998).

Mechanism of Action

Safety and Hazards

Diphosphoryl tetrachloride is corrosive and reacts violently with water . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .

Future Directions

Diphosphoryl tetrachloride is used in various chemical reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling . Its future directions could involve further exploration of its use in these and other chemical reactions.

properties

InChI |

InChI=1S/Cl4O3P2/c1-8(2,5)7-9(3,4)6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTIXUGILVWVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=P(OP(=O)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159179 | |

| Record name | Diphosphoryl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13498-14-1 | |

| Record name | Diphosphoryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13498-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphoryl tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoryl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphoryl tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

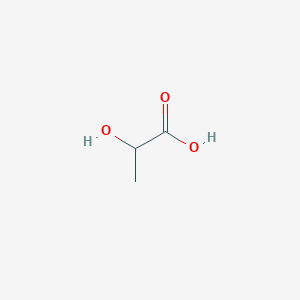

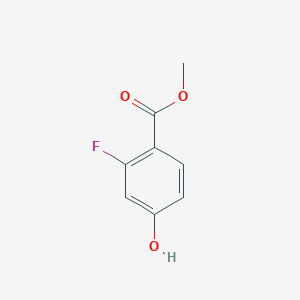

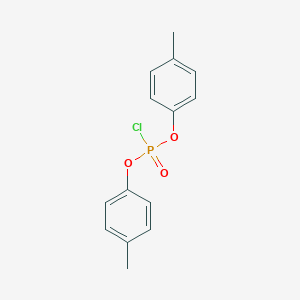

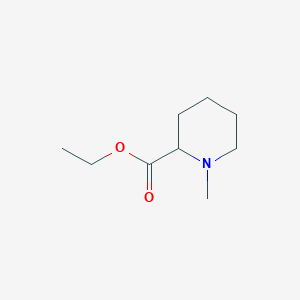

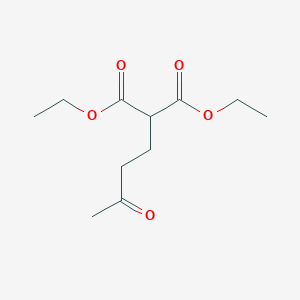

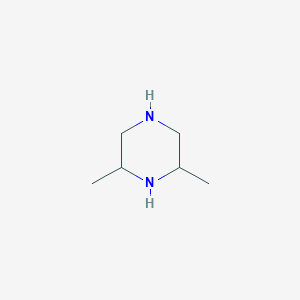

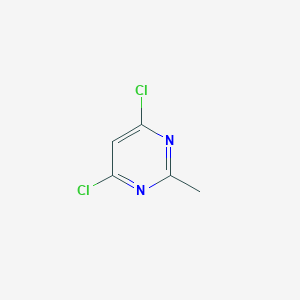

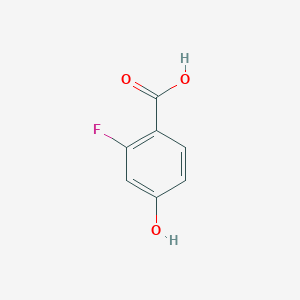

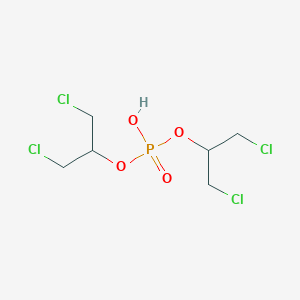

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and structure of pyrophosphoryl chloride?

A1: Pyrophosphoryl chloride has the molecular formula P2O3Cl4 and a molecular weight of 252.72 g/mol. Its structure consists of two phosphorus atoms bridged by an oxygen atom, with each phosphorus atom double-bonded to one oxygen atom and single-bonded to two chlorine atoms. [, , ]

Q2: What spectroscopic data is available for pyrophosphoryl chloride?

A2: Raman and 19F NMR spectroscopy have been utilized to characterize pyrophosphoryl tetrafluoride (F2P(O)—O—P(O)F2), a related compound. [] 35Cl nuclear quadrupole resonance (NQR) studies have been conducted on pyrophosphoryl chloride and its dithio analog, P2OS2Cl4. []

Q3: Is pyrophosphoryl chloride stable in the presence of moisture?

A3: Pyrophosphoryl chloride is highly reactive with water, undergoing hydrolysis to form phosphoric acid and hydrochloric acid. []

Q4: What are the main applications of pyrophosphoryl chloride in organic synthesis?

A4: Pyrophosphoryl chloride is primarily used as a reagent for phosphorylation reactions, converting alcohols to their corresponding phosphates. It has also found use in Vilsmeier-Haack reactions for formylating aromatic compounds. [, , , , , ]

Q5: How does pyrophosphoryl chloride compare to phosphoryl chloride (POCl3) in phosphorylation reactions?

A5: While both can phosphorylate alcohols, pyrophosphoryl chloride has demonstrated advantages in specific reactions, such as synthesizing nucleoside 3',5'-bisphosphates, where it has shown higher yields compared to phosphoryl chloride. []

Q6: Can you provide an example of pyrophosphoryl chloride used in a one-pot synthesis?

A6: Researchers successfully employed pyrophosphoryl chloride as a green, reductive chlorination agent in the one-pot synthesis of quetiapine, an antipsychotic drug. This method significantly reduced reaction times and achieved near-quantitative yields. []

Q7: How is pyrophosphoryl chloride utilized in Vilsmeier-Haack reactions?

A7: Pyrophosphoryl chloride can be combined with dimethylformamide to generate the Vilsmeier reagent, facilitating the formylation of electron-rich aromatic compounds. [, , ]

Q8: Have computational methods been applied to study pyrophosphoryl chloride?

A8: While specific computational studies on pyrophosphoryl chloride are limited in the provided research, computational tools could be employed to investigate its reactivity, reaction mechanisms, and interactions with other molecules.

Q9: How is pyrophosphoryl chloride typically stored and handled?

A10: Due to its reactivity with moisture, pyrophosphoryl chloride should be stored under anhydrous conditions, preferably in a desiccator or glovebox. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.